15-Methyl-15S-Prostaglandin E1 is a synthetic analog of Prostaglandin E1 (PGE1), a naturally occurring prostaglandin. [, , , ] Prostaglandins are lipid compounds with diverse hormone-like effects in the body. [] As an analog, 15-methyl-15S-Prostaglandin E1 possesses structural modifications compared to PGE1, resulting in enhanced stability and prolonged biological half-life. [, ] This increased stability makes it valuable for scientific research, particularly in studying inflammatory responses and immune system modulation. [, , , ]
While the provided abstracts do not detail specific synthesis methods for 15-methyl-15S-Prostaglandin E1, they suggest its production involves chemical modification of PGE1 or related prostaglandins. [, ] One abstract mentions the stereospecific conjugate addition of a cuprate reagent to specific cyclopentenones as a key step in synthesizing related prostaglandin analogs. [] This indicates the synthesis likely involves complex organic chemistry techniques to achieve the desired structural modifications and stereochemistry.
15-Methyl-15S-Prostaglandin E1 primarily exerts its effects by binding to specific prostaglandin receptors, particularly those associated with Prostaglandin E2. [, , ] This binding triggers intracellular signaling cascades, leading to modulation of cellular activity. [, , ] One key mechanism involves elevating cyclic AMP (cAMP) levels within cells. [, ] Increased cAMP levels can inhibit T cell proliferation, suppress inflammatory mediator release, and reduce vascular permeability. [, , , ] These actions contribute to its anti-inflammatory and immunosuppressive properties. [, , , ]
15-Methyl-15S-Prostaglandin E1 (15-Me-PGE1) is a synthetic analog of natural prostaglandin E1 (PGE1), with the systematic name 9-oxo-11α,15S-dihydroxy-15-methyl-prost-13E-en-1-oic acid [6]. Its molecular formula is C₂₁H₃₆O₅, corresponding to a molecular weight of 368.51 g/mol [1] [3]. The compound retains the core prostanoic acid skeleton (20 carbon atoms) but incorporates a methyl group at the C-15 position in the S configuration. This modification confers distinct biochemical properties while preserving key functional groups: a carboxylic acid at C-1, hydroxyl groups at C-11 and C-15, and a ketone at C-9 [5].
The stereochemistry is critical to its function. The molecule contains three chiral centers (C-11, C-15, and C-8/C-12 in the cyclopentane ring). The 15S configuration is essential for receptor binding affinity, as the R epimer exhibits reduced biological activity. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm that the 15-methyl group projects axially in the cyclopentane ring, sterically hindering enzymatic oxidation at C-15—a primary degradation pathway for natural PGE1 [8]. The aliphatic chains adopt a bent U-shape conformation, positioning the C-1 carboxylate and C-9 ketone for interactions with prostaglandin E receptor (EP receptor) subtypes [3].
Table 1: Atomic-Level Structural Features
Feature | Description | |
---|---|---|
Molecular Formula | C₂₁H₃₆O₅ | |
Molecular Weight | 368.51 g/mol | |
CAS Registry Number | 35700-26-6 | [1] [3] |
Key Functional Groups | Carboxylic acid (C-1), α,β-unsaturated ketone (C-9), α-OH (C-11), β-OH (C-15) | |
Chiral Centers | C-11 (R), C-15 (S), C-8/C-12 (cyclopentane) | [5] |
15-Methyl Configuration | 15S (axial orientation) | [8] |
Structurally, 15-Me-PGE1 diverges from natural PGE1 solely through the addition of a methyl group at C-15. This single alteration profoundly impacts its metabolic stability, receptor selectivity, and biological activity:
Table 2: Structural and Functional Comparison with Natural PGE1
Property | Natural PGE1 | 15-Methyl-15S-PGE1 | |
---|---|---|---|
C-15 Modification | Hydroxyl group | 15S-Methyl group | [3] |
Susceptibility to 15-PGDH | High (Km ≈ 5 µM) | Negligible (steric hindrance) | [8] |
Half-Life (in vivo) | 30–60 seconds (pulmonary circulation) | >10 minutes | [3] [6] |
Receptor Selectivity | Balanced EP1-4 agonism | EP2/EP4 biased | [6] |
Bronchial Activity | Potent dilator | Weak constrictor | [3] |
Anti-inflammatory Efficacy | Low (rapid degradation) | High (sustained action) | [2] |
The stability of 15-Me-PGE1 is defined by its resistance to enzymatic degradation and susceptibility to pH-dependent hydrolysis:
Table 3: Primary Degradation Pathways and Stabilization Approaches
Degradation Pathway | Conditions Promoting Degradation | Stabilization Strategy | |
---|---|---|---|
15-PGDH Oxidation | Hepatic/renal metabolism | 15S-methyl group (blocks enzyme access) | [3] [8] |
11β-Hydroxyl Dehydration | Acidic pH (<4.0), elevated temperature | Lyophilization at neutral pH; citrate buffers | [8] |
β-Oxidation | Peroxisomal enzymes (liver/kidney) | No direct inhibition; dosing via continuous infusion | [7] |
Photo-oxidation | UV exposure | Opaque packaging; antioxidant excipients (e.g., ascorbate) | [8] |
ConclusionThe structural and functional profile of 15-methyl-15S-Prostaglandin E1 exemplifies how targeted modifications to natural eicosanoids can enhance therapeutic utility. Its C-15 methylation strategically impedes primary metabolic clearance routes while preserving receptor engagement, enabling potent anti-inflammatory actions unattainable with native PGE1. Nevertheless, vulnerabilities at C-11 and to β-oxidation necessitate precise formulation for clinical deployment.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1